molecular formula C9H17ClO4S B13470781 Ethyl7-sulfoheptanoate CAS No. 848354-71-2

Ethyl7-sulfoheptanoate

Cat. No.: B13470781
CAS No.: 848354-71-2
M. Wt: 256.75 g/mol
InChI Key: SPYSCEZEUXCFBT-UHFFFAOYSA-N
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Description

Ethyl7-sulfoheptanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers this compound, specifically, is a sulfonated ester, which means it contains a sulfonic acid group attached to its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl7-sulfoheptanoate typically involves the esterification of 7-sulfoheptanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as:

7-sulfoheptanoic acid+ethanolThis compound+water\text{7-sulfoheptanoic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} 7-sulfoheptanoic acid+ethanol→this compound+water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can be fine-tuned to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl7-sulfoheptanoate can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed.

Major Products:

Scientific Research Applications

Ethyl7-sulfoheptanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl7-sulfoheptanoate involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester known for its fruity smell, used in flavorings and fragrances.

Uniqueness: Ethyl7-sulfoheptanoate is unique due to its sulfonic acid group, which imparts distinct chemical properties compared to other esters. This functional group enhances its solubility in water and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

848354-71-2

Molecular Formula

C9H17ClO4S

Molecular Weight

256.75 g/mol

IUPAC Name

ethyl 7-chlorosulfonylheptanoate

InChI

InChI=1S/C9H17ClO4S/c1-2-14-9(11)7-5-3-4-6-8-15(10,12)13/h2-8H2,1H3

InChI Key

SPYSCEZEUXCFBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCS(=O)(=O)Cl

Origin of Product

United States

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